molecular formula C13H16O3 B287832 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

Cat. No. B287832
M. Wt: 220.26 g/mol
InChI Key: GJJMKJVTIZAUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde, also known as MDCC, is a chemical compound that belongs to the chromane family. It is a versatile molecule that has gained attention in the scientific community due to its potential applications in various fields such as chemical synthesis, pharmaceuticals, and material science.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is not well understood. However, it is believed that 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde can act as a Lewis acid catalyst due to the presence of the aldehyde group. It can also undergo nucleophilic addition reactions with various nucleophiles such as amines, thiols, and alcohols.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde. However, studies have shown that 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. However, 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde has some limitations such as its low solubility in water, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for the research on 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde. One potential direction is the development of new synthesis methods that can improve the yield and purity of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde. Another direction is the exploration of new applications of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde in fields such as catalysis, material science, and biomedicine. Additionally, the mechanism of action and the biochemical and physiological effects of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde need to be further studied to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is a versatile molecule that has gained attention in the scientific community due to its potential applications in various fields. Its easy synthesis, stability, and potential for diverse applications make it an attractive compound for further research. The future directions for the research on 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde are promising, and further studies are needed to fully understand its potential.

Synthesis Methods

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde can be synthesized through a multi-step process that involves the reaction of salicylaldehyde with acetone in the presence of a catalyst to form a chromane intermediate. The intermediate is then oxidized using a mild oxidizing agent to produce 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde. The yield of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde has been extensively studied for its potential applications in various fields. In organic synthesis, 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. It has also been used as a fluorescent probe for the detection of metal ions and as a chiral selector for enantiomeric separation. In the field of material science, 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde has been used as a precursor for the synthesis of functional materials such as polymers and nanoparticles.

properties

IUPAC Name

7-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)5-4-9-6-10(8-14)11(15-3)7-12(9)16-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJMKJVTIZAUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)OC)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161204
Record name 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

CAS RN

97024-29-8
Record name 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97024-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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